2-(4-Chlorophenyl)oxazole
Overview
Description
2-(4-Chlorophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Oxazole derivatives have been found to interact with various enzymes and receptors . The presence of hetero atoms in these compounds often imparts preferential specificities in their biological responses .
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Result of Action
Oxazole derivatives have been associated with various biological activities . For instance, some oxazole derivatives have shown antimicrobial activity against various organisms .
Action Environment
The synthesis of isoxazoles has been achieved using environmentally benign methods .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)oxazole serves as a potent inhibitor of certain enzymes involved in cellular processes . It acts by binding to the active site of the target enzyme, thereby disrupting its normal function and inhibiting the catalytic activity .
Cellular Effects
The disruption caused by this compound at the molecular level can lead to the modulation of specific biochemical pathways within the cell . This interference can be leveraged to study the specific roles of the targeted enzyme in various biological processes .
Molecular Mechanism
The mechanism of action of this compound involves binding to the active site of the target enzyme . This binding disrupts the enzyme’s normal function and inhibits its catalytic activity . This disruption ultimately leads to changes in the biochemical pathways within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)oxazole can be achieved through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of α-haloketones with formamide or the Van Leusen reaction with aldehydes and TosMIC (tosylmethyl isocyanide). These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)oxazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction typically occurs at the C5 position of the oxazole ring, requiring electron-donating groups.
Nucleophilic Aromatic Substitution: This reaction occurs with leaving groups at the C2 position.
Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions with electrophilic alkenes, leading to the formation of pyridines.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Requires electron-donating groups and an electrophile.
Nucleophilic Aromatic Substitution: Involves a nucleophile and a leaving group at the C2 position.
Diels-Alder Reactions: Typically involves an electrophilic alkene and an oxazole diene.
Major Products:
Electrophilic Aromatic Substitution: Substituted oxazole derivatives.
Nucleophilic Aromatic Substitution: Substituted oxazole derivatives with nucleophilic groups.
Diels-Alder Reactions: Pyridine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(4-Chlorophenyl)oxazole can be compared with other oxazole derivatives, such as:
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness: The presence of the 4-chlorophenyl group in this compound enhances its chemical stability and biological activity compared to other oxazole derivatives. This unique substitution pattern contributes to its diverse applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGWLKZJBFPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289727 | |
Record name | 2-(4-chlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46047-24-9 | |
Record name | 2-(4-Chlorophenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46047-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-chlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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